molecular formula C12H14N4O B11772325 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide

Katalognummer: B11772325
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: XBOHOUQJZMJSLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide is a heterocyclic compound that features both pyridine and imidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H14N4O

Molekulargewicht

230.27 g/mol

IUPAC-Name

4-(4-pyridin-3-ylimidazol-1-yl)butanamide

InChI

InChI=1S/C12H14N4O/c13-12(17)4-2-6-16-8-11(15-9-16)10-3-1-5-14-7-10/h1,3,5,7-9H,2,4,6H2,(H2,13,17)

InChI-Schlüssel

XBOHOUQJZMJSLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CN(C=N2)CCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.